N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Description

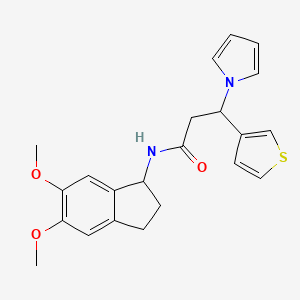

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a structurally complex molecule featuring a fused bicyclic indenyl core substituted with methoxy groups at positions 5 and 5. The propanamide backbone is further modified with a pyrrole ring and a thiophene moiety, both attached to the central carbon.

Properties

Molecular Formula |

C22H24N2O3S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |

InChI |

InChI=1S/C22H24N2O3S/c1-26-20-11-15-5-6-18(17(15)12-21(20)27-2)23-22(25)13-19(16-7-10-28-14-16)24-8-3-4-9-24/h3-4,7-12,14,18-19H,5-6,13H2,1-2H3,(H,23,25) |

InChI Key |

STMYQGIGFBTSTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)NC(=O)CC(C3=CSC=C3)N4C=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some possibilities based on similar structures:

- One approach could involve the condensation of an appropriate indene derivative with a pyrrole or thienyl amine, followed by amide formation.

- Industrial production methods likely involve multistep syntheses, optimization, and purification.

Chemical Reactions Analysis

Oxidation: The methoxy groups could undergo oxidative demethylation under suitable conditions.

Reduction: Reduction of the carbonyl group in the amide could yield the corresponding alcohol.

Substitution: The pyrrole and thienyl rings may undergo electrophilic aromatic substitution reactions.

Reagents: Common reagents include reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., CrO₃), and Lewis acids (e.g., AlCl₃).

Major Products: These reactions could yield various derivatives, such as alcohols, amines, or substituted indenes.

Scientific Research Applications

Chemistry: Investigating the reactivity of this compound and its derivatives.

Biology: Assessing its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).

Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).

Industry: Developing novel materials or catalysts based on its structure.

Mechanism of Action

- The exact mechanism remains speculative due to limited data. potential targets could include enzymes, receptors, or cellular pathways.

- Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogues

The compound shares functional similarities with other acetamide derivatives, particularly those incorporating aromatic and heterocyclic substituents. Below is a comparative analysis with relevant analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide (Target) | C₂₃H₂₇N₃O₃S* | 425.54* | Dimethoxy indenyl, pyrrole, thiophene, propanamide | Dual heterocyclic (pyrrole/thiophene) substituents; lipophilic indenyl core |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Y042-2664) | C₂₄H₂₅N₃O₅ | 435.48 | Dimethoxy indenyl, pyridazinone, methoxyphenyl, acetamide | Pyridazinone ring (hydrogen-bonding capacity); extended aromaticity |

| 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) | C₁₆H₁₂N₆O₂ | 320.31 | Pyran, pyrazole, cyano, amino | High polarity due to cyano and amino groups; potential kinase inhibition activity |

* Inferred from IUPAC name.

Functional Group Analysis

- Target vs. Y042-2664: Both compounds feature a dimethoxy indenyl group and an acetamide backbone. However, the target’s dual heterocyclic substituents (pyrrole and thiophene) contrast with Y042-2664’s pyridazinone and methoxyphenyl groups. The pyridazinone ring in Y042-2664 may enhance solubility and hydrogen-bonding interactions compared to the target’s thiophene and pyrrole, which prioritize lipophilicity and π-stacking .

- Target vs. 11a/11b: Compounds 11a and 11b (from ) are pyran-pyrazole hybrids with cyano and amino groups, making them more polar. The target’s indenyl and thiophene groups likely confer greater membrane permeability, suggesting divergent pharmacological applications .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity: The target’s dimethoxy indenyl and thiophene groups suggest higher logP values compared to Y042-2664, which contains a polar pyridazinone ring. This difference could influence bioavailability and blood-brain barrier penetration.

- Synthetic Accessibility : While Y042-2664 and similar compounds are synthesized via condensation reactions in 1,4-dioxane/triethylamine systems , the target’s propanamide backbone with dual heterocycles may require multistep functionalization, increasing synthetic complexity.

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound with notable biological activities. This article reviews its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C19H19N3O4S

- Molecular Weight: 373.43 g/mol

- CAS Number: 691884-02-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may influence:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that play crucial roles in inflammatory pathways and cancer progression.

- Receptor Modulation: It may act on various receptors, including those involved in the central nervous system (CNS), potentially offering neuroprotective effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various assays:

- Cell Line Studies:

-

Mechanistic Insights:

- The compound appears to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Effects:

Anti-inflammatory Properties

This compound has been shown to reduce inflammation in preclinical models:

- In Vivo Studies:

- Demonstrated efficacy in reducing edema and inflammatory markers in animal models of inflammation.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.